

# Comparative analysis of EF-4-177 and other male contraceptive candidates

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Emerging Male Contraceptive Candidates

The landscape of contraception has long been dominated by female-focused methods. However, a new era of male contraceptive development is underway, with several promising candidates progressing through preclinical and clinical trials. This guide provides a comparative analysis of a novel non-hormonal candidate, **EF-4-177**, alongside other leading hormonal and non-hormonal alternatives: YCT-529, Dimethandrolone Undecanoate (DMAU), 11β-Methyl-19-Nortestosterone Dodecylcarbonate (11β-MNTDC), and the ADAM<sup>TM</sup> hydrogel. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, efficacy, and safety profiles based on available experimental data.

### **Comparative Data of Male Contraceptive Candidates**

To facilitate a clear comparison, the following tables summarize the key quantitative data for each contraceptive candidate.

Table 1: Efficacy and Reversibility



| Candidate | Mechanism<br>Type          | Efficacy                                                                 | Time to<br>Efficacy                                                          | Reversibility                                                         | Time to<br>Reversibility                              |
|-----------|----------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------|
| EF-4-177  | Non-<br>Hormonal<br>(Oral) | 45% sperm count reduction in mice after 28 days[1].                      | 28 days (in<br>mice)                                                         | Expected to<br>be reversible,<br>but data is<br>not yet<br>available. | Data not<br>available.                                |
| YCT-529   | Non-<br>Hormonal<br>(Oral) | 99% effective in preventing pregnancies in mice[2][3].                   | 4 weeks (in mice)[3]; reduced sperm counts in primates within 2 weeks[2][3]. | Fully reversible in mice and primates[2] [3].                         | 4-6 weeks in mice; 10-15 weeks in primates[2]         |
| DMAU      | Hormonal<br>(Oral)         | Marked suppression of LH, FSH, and testosterone at doses ≥200 mg[4] [5]. | 28 days for hormonal suppression[4][5].                                      | Reversible.                                                           | Data not<br>available<br>from short-<br>term studies. |
| 11β-MNTDC | Hormonal<br>(Oral)         | Significantly reduced LH and FSH levels[6].                              | 28 days for hormonal suppression[6].                                         | Reversible after treatment cessation[7].                              | Data not<br>available<br>from short-<br>term studies. |



| ADAM™ ( | Non-<br>Hormonal<br>(Injectable<br>Hydrogel) | Azoospermia (absence of sperm) achieved and maintained for 24 months in initial participants[8 ][9][10][11]. | Near-100%<br>azoospermia<br>within 30<br>days[12]. | Designed to<br>be reversible;<br>hydrogel<br>dissolves<br>over time[11]<br>[12]. | Data on<br>functional<br>reversibility in<br>humans is<br>not yet<br>available. |
|---------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
|---------|----------------------------------------------|--------------------------------------------------------------------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------|---------------------------------------------------------------------------------|

Table 2: Route of Administration and Dosing

| Candidate | Route of Administration   | Dosing Regimen                     |
|-----------|---------------------------|------------------------------------|
| EF-4-177  | Oral                      | Daily (in preclinical studies)[1]. |
| YCT-529   | Oral                      | Once-daily pill[2][13].            |
| DMAU      | Oral                      | Once-daily pill with food[4][14].  |
| 11β-MNTDC | Oral                      | Once-daily pill with food[6][15].  |
| ADAM™     | DAM™ Intravasal Injection |                                    |

Table 3: Key Side Effects and Safety Data



| Candidate | Reported Side Effects/Safety Profile                                                                                                                                                                    |
|-----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EF-4-177  | Preclinical data suggests it is well-tolerated in mice[18][19][20][21].                                                                                                                                 |
| YCT-529   | No significant side effects reported in preclinical studies[2][3]. Phase 1a human trial showed it was well-tolerated with no adverse effects on heart rate, hormone levels, sexual desire, or mood[22]. |
| DMAU      | Mild side effects including weight gain. Dose-<br>dependent decrease in sexual desire was<br>noted[4]. No serious adverse events reported[4]<br>[5].                                                    |
| 11β-MNTDC | Mild side effects reported, including fatigue, acne, headache, and mildly decreased libido and erectile function in a small number of participants[6][7]. No serious adverse events reported[6][7].     |
| ADAM™     | No serious adverse events reported. Mild to moderate adverse events consistent with a noscalpel vasectomy were observed, which resolved quickly[8][10][12][16].                                         |

### **Mechanisms of Action and Experimental Workflows**

A fundamental understanding of the biological pathways targeted by these candidates is crucial for their evaluation. The following sections detail their mechanisms of action and are accompanied by diagrams generated using Graphviz to visualize these complex processes.

### **EF-4-177: A Non-Hormonal Approach Targeting CDK2**

**EF-4-177** is an orally active, allosteric inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[18][23] [24]. CDK2 is a key regulator of the cell cycle and has been identified as essential for meiosis in spermatocytes[18]. By binding to an allosteric pocket on CDK2, **EF-4-177** selectively inhibits its activity, leading to a disruption of spermatogenesis[18][19][20][21]. Preclinical studies in



mice have shown that a 28-day treatment with **EF-4-177** resulted in a 45% reduction in sperm count[1]. The compound has also demonstrated good metabolic stability and oral bioavailability, making it a promising candidate for an oral male contraceptive[18][19][20][21].



Click to download full resolution via product page

Mechanism of Action for EF-4-177.

### **YCT-529: Targeting Vitamin A Metabolism**

YCT-529 is a non-hormonal oral contraceptive that functions by antagonizing the retinoic acid receptor-alpha (RAR-α)[22]. Retinoic acid, a metabolite of vitamin A, is essential for spermatogenesis[2][25]. By blocking RAR-α, YCT-529 inhibits the necessary signaling for sperm production[13][22]. Preclinical studies in mice demonstrated 99% efficacy in preventing pregnancy, and the contraceptive effect was fully reversible[2][3]. A Phase 1a clinical trial in human males has shown the drug to be safe and well-tolerated[22].





Click to download full resolution via product page

Signaling Pathway of YCT-529.

# DMAU and 11 $\beta$ -MNTDC: Hormonal Suppression of Spermatogenesis

Dimethandrolone undecanoate (DMAU) and 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC) are orally active, modified testosterone molecules that exhibit both androgenic and progestational activity[4][6]. This dual action allows them to suppress the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland[4][6]. The suppression of LH and FSH leads to a decrease in intratesticular testosterone and disrupts the hormonal environment necessary for spermatogenesis[26]. The androgenic component of these drugs helps to maintain normal male secondary sexual characteristics and libido[6]. Phase 1 clinical trials for both compounds have demonstrated their ability to safely suppress gonadotropins in men[4][5][6].











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. New Male Contraceptive Reduces Sperm Count by 45% in Mice | Technology Networks [technologynetworks.com]
- 2. First Birth Control Pill for Men Found Safe, Effective in Human Trials [healthline.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencealert.com [sciencealert.com]
- 7. Daily Oral Administration of the Novel Androgen 11β-MNTDC Markedly Suppresses Serum Gonadotropins in Healthy Men PMC [pmc.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. femtechinsider.com [femtechinsider.com]
- 10. contraline.com [contraline.com]
- 11. Non-hormonal male contraceptive implant lasts at least two years in trials | Medical research | The Guardian [theguardian.com]
- 12. medpagetoday.com [medpagetoday.com]
- 13. humanprogress.org [humanprogress.org]
- 14. New study reports potential of DMAU as male birth control pill Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Acceptability of the oral hormonal male contraceptive prototype, 11β-methyl-19-nortestosterone dodecylcarbonate (11β-MNTDC), in a 28-day placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. urologytimes.com [urologytimes.com]
- 17. contraline.com [contraline.com]



- 18. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase
   2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice PMC
   [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Screening through Lead Optimization of High Affinity, Allosteric Cyclin-Dependent Kinase
   2 (CDK2) Inhibitors as Male Contraceptives That Reduce Sperm Counts in Mice PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 21. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 22. Safety and pharmacokinetics of the non-hormonal male contraceptive YCT-529 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. EF-4-177 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 25. Male Contraception Clinical Trials Male Contraceptive Initiative [malecontraceptive.org]
- 26. Male Hormonal Contraception: Where Are We Now? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of EF-4-177 and other male contraceptive candidates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136836#comparative-analysis-of-ef-4-177-and-other-male-contraceptive-candidates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com